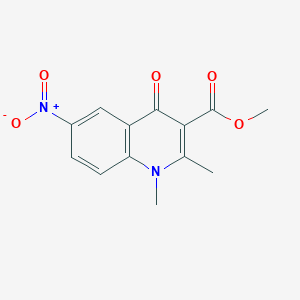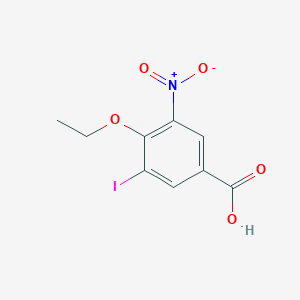
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate typically involves the reaction of 1,2-dimethylquinoline with nitric acid to introduce the nitro group at the 6-position. This is followed by the esterification of the carboxylic acid group at the 3-position using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group at the 4-position can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures (80-100°C).
Major Products Formed
Reduction of Nitro Group: 1,2-dimethyl-6-amino-4-oxoquinoline-3-carboxylate.
Reduction of Carbonyl Group: 1,2-dimethyl-6-nitro-4-hydroxyquinoline-3-carboxylate.
Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-4-oxoquinoline-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline-4-carboxylate: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
Methyl 6-nitro-4-oxoquinoline-3-carboxylate: Lacks the 1,2-dimethyl substitution, leading to different steric and electronic properties.
Uniqueness
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate is unique due to the presence of both the nitro group and the 1,2-dimethyl substitution, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-11(13(17)20-3)12(16)9-6-8(15(18)19)4-5-10(9)14(7)2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNCJJKUWUNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)





![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)

![4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline](/img/structure/B8043972.png)





